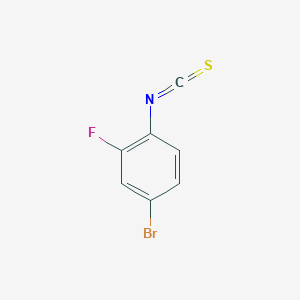

4-Bromo-2-fluorophenylisothiocyanate

Overview

Description

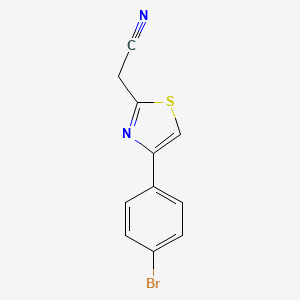

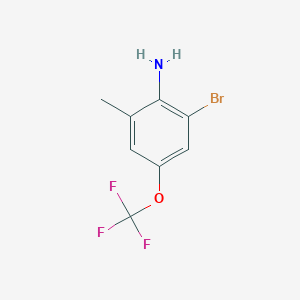

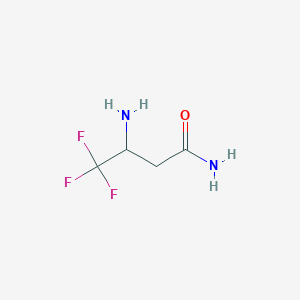

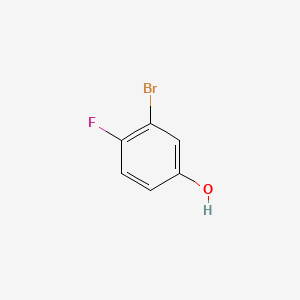

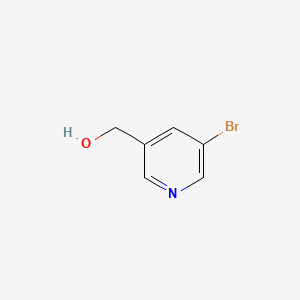

4-Bromo-2-fluorophenylisothiocyanate is a chemical compound that is not directly studied in the provided papers. However, related compounds and their properties, synthesis, and applications have been explored. For instance, 4-(2-cyanoisoindolyl)phenylisothiocyanate, a fluorogenic reagent for amino acids, has been synthesized and used in liquid chromatography . Another related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, serves as an intermediate for synthesizing biologically active compounds . Additionally, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material .

Synthesis Analysis

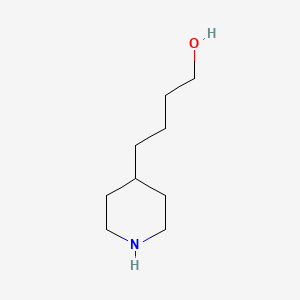

The synthesis of related compounds involves multiple steps, including reactions with amino acids, nitration, chlorination, and condensation . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration of pyridin-4-ol, chlorination, N-alkylation, reduction, and condensation . The synthesis of 2-Fluoro-4-bromobiphenyl has been improved by using a practical pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline .

Molecular Structure Analysis

The molecular structure and vibrational properties of related compounds have been investigated using various computational methods and experimental techniques such as FT-IR spectroscopy, X-ray diffraction, and NMR . For instance, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using Gaussian09 software, and its stability was analyzed using NBO analysis .

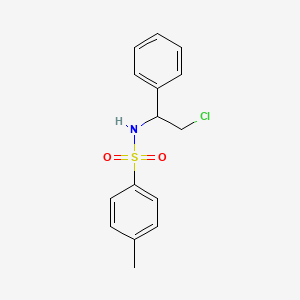

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of thiocarbamoyl derivatives from amino acids and their subsequent conversion to thiohydantoin derivatives . The formation of diazonium salts for coupling reactions has also been described .

Physical and Chemical Properties Analysis

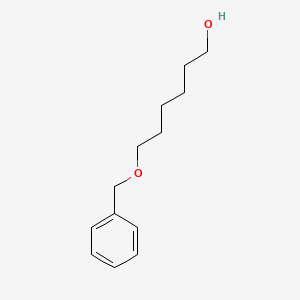

The physical and chemical properties of related compounds have been characterized by their vibrational frequencies, geometrical parameters, and molecular electrostatic potential . The crystal structures of some compounds reveal intermolecular hydrogen bonds and π–π stacking interactions, which are important for understanding their properties and potential applications .

Scientific Research Applications

Electropolymerization and Electronic Properties

4-Bromo-2-fluorophenylisothiocyanate and similar compounds have been studied for their potential in electropolymerization and the tuning of electronic properties in materials. A study by Gohier et al. (2013) investigated thiophenic monomers, including derivatives of this compound, for electropolymerization and analyzed their electronic properties using cyclic voltammetry and UV-vis spectroscopy (Gohier, Frère & Roncali, 2013).

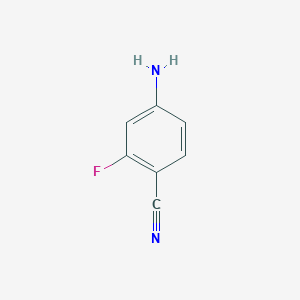

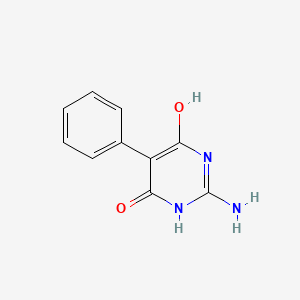

Synthesis and Antiproliferative Activity

Kumar et al. (2013) focused on synthesizing new fluorinated Schiff bases derived from 1,2,4-triazoles using 4-fluorophenylisothiocyanate. Their research evaluated the antiproliferative effect of these compounds against various human cancer cell lines, highlighting the potential of certain compounds as anticancer agents (Kumar, Mohana & Mallesha, 2013).

Fluorescein Isothiocyanate-Dextran (FITC-d) Assay

Liu et al. (2021) explored the use of Fluorescein isothiocyanate-dextran (FITC-d) as an indicator of intestinal permeability in poultry research. They reviewed different FITC-d assays and discussed factors affecting intestinal permeability results, emphasizing the importance of protocol consistency in research (Liu, Teng, Kim & Applegate, 2021).

Fluorogenic Substrates for Live Cell Imaging

Fujikawa et al. (2019) reported the use of 4-bromo-1,8-naphthalimide, a compound structurally similar to this compound, as a practical fluorogenic substrate for visualizing the activity of cancer-associated enzymes in living cells. This research shows the potential of similar compounds in cancer research and diagnostics (Fujikawa, Terakado, Nampo, Mori & Inoue, 2019).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorophenylisothiocyanate . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the isothiocyanate group and thus the compound’s biological activity.

properties

IUPAC Name |

4-bromo-2-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOPDCSAVIMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373686 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81171-71-3 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81171-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)